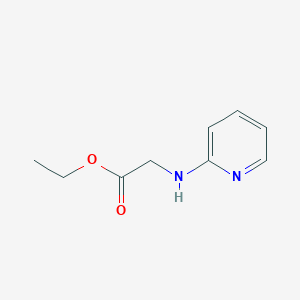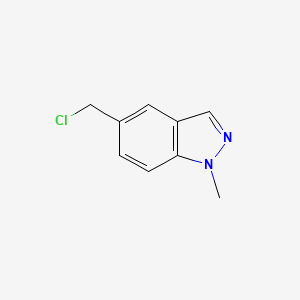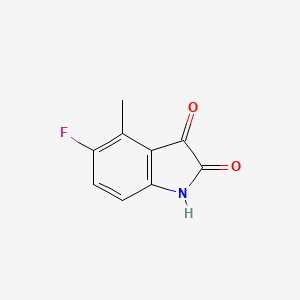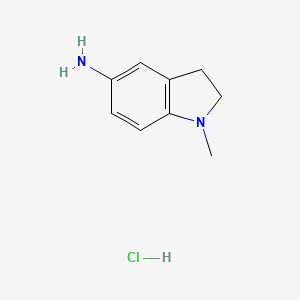
1-Methylindolin-5-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylindolin-5-amine hydrochloride is a chemical compound with the molecular formula C9H13ClN2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, making them valuable in various scientific research fields .
Preparation Methods
The synthesis of 1-Methylindolin-5-amine hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol. The resulting product undergoes several steps to yield the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Methylindolin-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
1-Methylindolin-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various indole derivatives, which are important in the development of new pharmaceuticals and agrochemicals.
Medicine: The compound is investigated for its role in developing new therapeutic agents targeting specific biological pathways.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methylindolin-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. As an indole derivative, it can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cancer cell growth or antiviral activity .
Comparison with Similar Compounds
1-Methylindolin-5-amine hydrochloride can be compared with other indole derivatives, such as:
1-Amino-2-methylindoline hydrochloride: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.
Indole-3-acetic acid: A plant hormone with distinct biological functions compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H13ClN2 |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
1-methyl-2,3-dihydroindol-5-amine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c1-11-5-4-7-6-8(10)2-3-9(7)11;/h2-3,6H,4-5,10H2,1H3;1H |
InChI Key |
PARNYMULGLLIHU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



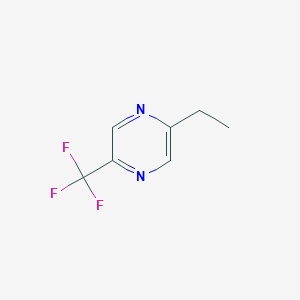
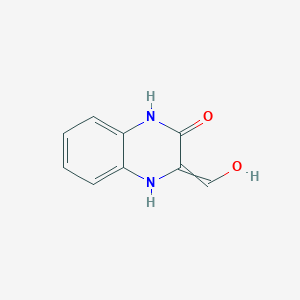
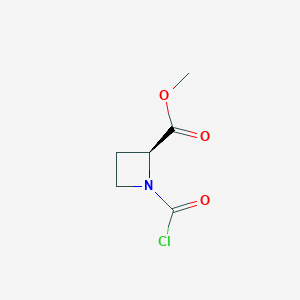

![2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide](/img/structure/B11910259.png)


